molecular formula C23H23N3O3S B2518786 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 923185-44-8

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2518786
CAS No.: 923185-44-8
M. Wt: 421.52
InChI Key: MOWVMZXGOUDNDA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) substituted with an ethyl group at position 5, a sulfanyl-acetamide moiety at position 4, and an isopropylphenyl group at the acetamide nitrogen.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-4-26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-13-19(27)24-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWVMZXGOUDNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the tricyclic core, introduction of the sulfanyl group, and attachment of the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct data on this compound in the provided evidence, comparisons are inferred based on structural analogs and methodologies described in related research.

Structural Analogues

The compound’s tricyclic core resembles heterocyclic systems in pharmaceuticals (e.g., quinoline derivatives) but differs in its oxygen and nitrogen distribution. For example:

  • Quinoline Yellow (): A dye with a bicyclic structure.
  • Catechins (): Flavonoids like (-)-epigallocatechin gallate (EGCG) share polyphenolic features but lack the tricyclic and sulfur-containing motifs, suggesting divergent biological targets (e.g., antioxidant vs. enzyme inhibition).

Functional Group Analysis

  • Sulfanyl Group: The sulfanyl moiety may enhance solubility compared to non-thiolated analogs, similar to cysteine-containing peptides in 3D hydrogel studies ().
  • Acetamide Linker : This group is common in kinase inhibitors (e.g., imatinib), but the isopropylphenyl substitution may alter steric interactions compared to simpler aryl groups.

Physicochemical Properties

Hypothetical comparisons based on structural features:

Property Target Compound Quinoline Yellow () Catechins ()
Molecular Weight ~450–500 g/mol (estimated) 477 g/mol 290–458 g/mol
Solubility Moderate (polar sulfanyl group) High (ionic dye) Low (polyphenolic)
Functional Groups Sulfanyl, acetamide, tricyclic Sulfonic acid, quinoline Phenolic, gallate
Potential Applications Enzyme inhibition, drug design Dye, cell culture marker Antioxidant, metabolic modulation

Research Findings and Methodological Insights

Relevance to 3D Cell Culture Platforms ()

The compound’s solubility in polar solvents (inferred from its sulfanyl group) suggests compatibility with poly(ethylene glycol) diacrylate (PEGDA)-based hydrogels used in 3D cell cultures. Such platforms could test its diffusion kinetics or cytotoxicity in vascular network-like constructs, as described in .

Challenges in Comparative Studies

  • Lack of Direct Data: No studies in the provided evidence explicitly analyze this compound or its direct analogs.
  • Structural Complexity: The tricyclic system may hinder synthesis and purification compared to simpler flavonoids () or dyes ().

Biological Activity

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential pharmacological properties. Its unique structural features suggest various biological activities, making it a candidate for further research in medicinal chemistry.

The molecular formula of the compound is C20H17N3O3SC_{20}H_{17}N_{3}O_{3}S with a molecular weight of approximately 379.4 g/mol. The compound includes a sulfanyl group and a diazatricyclo structure, which are often associated with biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and cytotoxic properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds featuring the diazatricyclo structure. For instance, derivatives containing the 1,3,4-oxadiazole moiety have demonstrated significant bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Compound Activity Target
2-{5-Ethyl...Strong bactericidal effectStaphylococcus spp.
3-Acetyl...Effective against Gram-positive and Gram-negative bacteriaVarious strains

Cytotoxicity Studies

Cytotoxicity assessments have shown that some derivatives exhibit low toxicity in normal cell lines while maintaining high antimicrobial efficacy. For example, compounds similar to the target compound were tested against L929 cells and showed no significant cytotoxicity at certain concentrations .

Compound Cell Line Concentration (µM) Effect on Viability
Compound AL929100No significant toxicity
Compound BA54950Increased viability

The antimicrobial mechanism of action for compounds with similar structures is thought to involve interference with bacterial biofilm formation and disruption of cellular processes through interactions at the molecular level. The presence of functional groups such as -N=CO in related compounds has been linked to their effectiveness in inhibiting microbial growth .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study synthesized various derivatives based on the diazatricyclo framework and evaluated their antimicrobial activity against a panel of pathogens. Results indicated that certain modifications enhanced activity significantly compared to standard antibiotics .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on cancer cell lines (A549 and HepG2). The results demonstrated that specific derivatives not only inhibited cancer cell growth but also promoted cell viability in normal cells at lower concentrations .

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